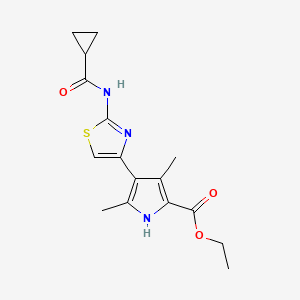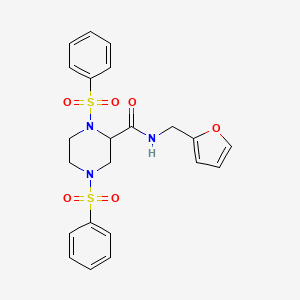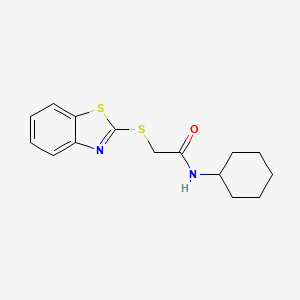
ETHYL 4-(2-CYCLOPROPANEAMIDO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(2-CYCLOPROPANEAMIDO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-CYCLOPROPANEAMIDO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the cyclopropaneamido group. The pyrrole ring is then synthesized and functionalized with ethyl and carboxylate groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(2-CYCLOPROPANEAMIDO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
ETHYL 4-(2-CYCLOPROPANEAMIDO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new medications.
Materials Science: The compound’s properties may be explored for the creation of novel materials with specific functionalities, such as conductive polymers or advanced coatings.
Mecanismo De Acción
The mechanism by which ETHYL 4-(2-CYCLOPROPANEAMIDO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 4-(2-AMINO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE
- ETHYL 4-(2-BENZAMIDO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE
Uniqueness
ETHYL 4-(2-CYCLOPROPANEAMIDO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is unique due to the presence of the cyclopropaneamido group, which imparts distinct steric and electronic properties. This differentiates it from similar compounds and can influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
ethyl 4-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-4-22-15(21)13-8(2)12(9(3)17-13)11-7-23-16(18-11)19-14(20)10-5-6-10/h7,10,17H,4-6H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATOFEPFNGTCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C2=CSC(=N2)NC(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({4-methyl-5-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5586999.png)
![{3-propyl-1-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5587000.png)
![2-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B5587007.png)
![1-(2-Methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5587022.png)

![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B5587041.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5587053.png)
![3-fluoro-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide](/img/structure/B5587059.png)
![3-(3-fluorophenyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperazinone](/img/structure/B5587062.png)
![N-[3-(2,6-dimethylphenoxy)propyl]-N,2-dimethyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5587067.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5587069.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5587074.png)

